N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE
Overview
Description
N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a thiadiazole ring, a thiophene ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiadiazole ring, the introduction of the thiophene moiety, and the coupling with the piperidine derivative. Common reagents used in these steps include sulfur, hydrazine, and various thiophene derivatives. The reaction conditions often involve heating under reflux and the use of polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis. Additionally, the use of catalysts to enhance reaction rates and selectivity could be explored.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The sulfur atoms in the thiadiazole and thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbonyl group to a hydroxyl group.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium hydride (NaH) for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can lead to the formation of sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly those containing thiadiazole and thiophene rings.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential interactions with biological targets can be studied to identify new therapeutic agents.
Medicine: Due to its structural features, the compound could be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: The compound’s unique properties may make it useful in the development of new materials, such as polymers or coatings with specific functionalities.
Mechanism of Action
The mechanism of action of N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE would depend on its specific application. In a biological context, the compound may interact with enzymes or receptors, modulating their activity. The thiadiazole and thiophene rings could play a role in binding to the active site of enzymes or interacting with cellular membranes. The piperidine moiety may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives, thiophene derivatives, and piperidine derivatives. Examples include:
Thiadiazole Derivatives: Compounds like 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole.
Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene.
Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid and 1-benzylpiperidine.
Uniqueness
N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE is unique due to the combination of its structural features, which include a thiadiazole ring, a thiophene ring, and a piperidine ring. This combination of functional groups can impart unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[5-(2-methoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(thiophene-2-carbonyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S3/c1-23-8-10-25-16-19-18-15(26-16)17-13(21)11-4-6-20(7-5-11)14(22)12-3-2-9-24-12/h2-3,9,11H,4-8,10H2,1H3,(H,17,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMYKKSXFZORJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCSC1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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